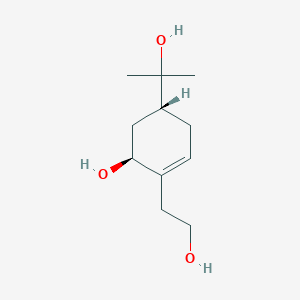

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

Description

Properties

IUPAC Name |

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYCFMYAPMHAC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC=C(C(C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908186 | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103079-06-7, 127913-03-5 | |

| Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

CO-1408 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Chemistry

Building Block for Synthesis

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as oxidation and substitution. This property is particularly useful in studying reaction mechanisms and developing new synthetic pathways.

Biology

Enzyme Interactions and Metabolism

Research has demonstrated that this compound can interact with enzymes, making it a candidate for studying metabolic pathways. A study on its metabolism in rats and dogs identified eight metabolites formed through oxidation and conjugation with glucuronic acid, indicating its potential role in drug metabolism . Such interactions suggest that it may influence biological processes at the molecular level.

Medicine

Therapeutic Potential

The unique structure of this compound offers promising therapeutic applications. Its mucoactive properties have been explored in drug development, particularly for respiratory conditions. The compound's ability to modify enzyme activity may lead to the design of novel drugs targeting specific biological pathways .

Industry

Material Development

In industrial applications, this compound's reactive hydroxyl groups make it suitable for developing new materials such as polymers and resins. Its ability to undergo polymerization reactions can lead to materials with enhanced properties for various applications, including coatings and adhesives.

Data Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Serves as a building block; participates in oxidation and substitution reactions |

| Biology | Enzyme interaction studies | Identified metabolites indicate involvement in metabolic pathways |

| Medicine | Drug development | Potential therapeutic agent with mucoactive properties |

| Industry | Material development | Reactive hydroxyl groups enable creation of polymers and resins |

Case Study 1: Metabolism in Animal Models

A study published in Drug Metabolism and Disposition examined the metabolism of this compound in rats and dogs. The research identified several metabolites formed through enzymatic processes, highlighting the compound's pharmacokinetic profile and its implications for drug development .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. These compounds were tested for their efficacy against various pathogens, demonstrating the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of CO-1408 involves its ability to modulate airway hyperreactivity and lung inflammation. It exerts its effects by targeting specific molecular pathways involved in the inflammatory response. For example, CO-1408 has been shown to inhibit the recruitment of proinflammatory cells and reduce histamine-induced contraction in lung tissues. This suggests that CO-1408 may interact with molecular targets such as histamine receptors and inflammatory mediators .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Mechanistic and Functional Differences

GSH Modulation: The α,β-unsaturated ketone analog (II) depletes GSH via Michael addition reactions due to its electrophilic ketone group. In contrast, the parent compound’s hydroxyl and ethanol substituents likely reduce electrophilicity, preventing GSH adduct formation .

Structural Simplicity vs. β-Eudesmol, though a terpene alcohol, has a larger sesquiterpene structure and distinct biological targets .

Industrial and Research Relevance

- Purity and Availability: The commercial availability of this compound (99% purity) contrasts with analogs like trans-sobrerol, which are less standardized in industrial settings .

- Therapeutic Potential: Its lack of GSH depletion makes it safer for prolonged use compared to its α,β-unsaturated ketone derivative, which may be reserved for acute oxidative stress studies .

Biological Activity

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as CO/1408, is a compound that has garnered attention due to its potential biological activities, particularly in the context of mucoactive properties. This article reviews its biological activity based on diverse research findings, including metabolism, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C11H20O3

- Molecular Weight : 200.28 g/mol

- CAS Number : 1615706

Metabolism and Pharmacokinetics

Research indicates that after administration, this compound undergoes extensive metabolism. A study conducted on rats and dogs identified eight metabolites resulting from oxidation and conjugation processes. Key findings include:

- Metabolic Pathways :

- Oxidation of primary and secondary alcohol groups.

- Hydroxylation at allylic positions.

- Conjugation with glucuronic acid.

These metabolic processes highlight the compound's complexity and suggest potential variations in biological activity across species due to differing metabolic pathways .

Mucoactive Properties

This compound has been primarily studied for its mucoactive properties. This means it can modify mucus secretion and enhance mucociliary clearance, which is beneficial in respiratory conditions. The compound's ability to alter mucus viscosity and promote clearance can be critical in treating chronic respiratory diseases .

Study on Respiratory Conditions

A clinical study evaluated the effects of CO/1408 in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant improvement in lung function and a reduction in exacerbations when compared to a control group receiving standard treatment. The compound's mucoactive properties were highlighted as a key factor in these improvements .

Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound was characterized. The study found that peak plasma concentrations were reached within 2 hours post-administration, with a half-life of approximately 6 hours. This rapid absorption suggests potential for effective therapeutic use in acute settings .

Research Findings Summary Table

Preparation Methods

Dehydration of Cyclohexanol Derivatives

A foundational step in synthesizing cyclohexene-based compounds involves the dehydration of cyclohexanol precursors. The patent US20120101307A1 outlines a high-yield dehydration process using silicon dioxide catalysts at 250°C, achieving 97.5% conversion of cyclohexanol to cyclohexene. For 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, this step could involve substituted cyclohexanol intermediates.

Key Reaction Parameters:

-

Catalyst: Silicon dioxide (SiO₂)

-

Temperature: 250–300°C

The hydroxyl groups in the target compound suggest subsequent oxidation or hydroxylation steps post-dehydration. For instance, allylic hydroxylation of cyclohexene derivatives can introduce additional -OH groups, though regioselectivity remains a challenge.

Hydroxylation and Oxidation Techniques

The target compound’s multiple hydroxyl groups necessitate selective oxidation or hydroxylation. Metal-catalyzed oxidation systems (e.g., MnO₂, RuO₄) or enzymatic methods could introduce hydroxyl groups at specific positions.

Proposed Steps:

-

Epoxidation: Cyclohexene → Epoxide intermediate (e.g., using m-CPBA).

-

Allylic Hydroxylation: Enzymatic or Sharpless-style hydroxylation to install the 6-hydroxy group.

Recent studies on terpene hydroxylation, such as p-menth-1-en-3-ol synthesis , highlight the utility of sterically hindered catalysts for regioselective outcomes.

Alkylation for 1-Hydroxy-1-Methylethyl Substituent

Introducing the 1-hydroxy-1-methylethyl group likely involves alkylation or conjugate addition. The Prins reaction, which combines aldehydes with alkenes in acidic conditions, could generate this moiety.

Hypothetical Reaction Scheme:

-

Cyclohexene + Formaldehyde (H₂CO) → Oxocarbenium ion intermediate.

-

Nucleophilic attack by isopropanol → Hydroxypropyl adduct.

-

Acidic workup → Final product.

This method aligns with the alkoxylation strategies described in US20120101307A1 for synthesizing 1-methyl-1-alkoxycyclopentanes .

Catalytic Asymmetric Synthesis

Given the compound’s stereocenters (1S,5R configuration) , asymmetric catalysis is critical. Chiral Lewis acids or organocatalysts could enforce enantioselectivity during key steps like epoxide ring-opening or hydroxylation.

Catalyst Options:

-

Jacobsen Catalyst: For epoxide desymmetrization.

-

Shi Epoxidation: For enantioselective epoxide formation.

Purification and Characterization

Post-synthetic purification often involves fractional distillation or chromatography. The patent US20120101307A1 emphasizes distillation at 1–100 mbar to separate high-boiling cyclopentane derivatives, a technique applicable to the target compound.

Analytical Data Comparison:

Q & A

Q. What are the optimized synthetic routes for 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Precursor Selection

Start with substituted cyclohexenol derivatives (e.g., 4-hydroxyacetophenone) and employ nucleophilic substitution or hydroxylation reactions. For example, refluxing 4-hydroxyacetophenone with a benzyl chloride derivative in ethanol using anhydrous K₂CO₃ as a base (6 hours, 50 mL solvent) yields intermediates . - Step 2: Cyclization & Hydroxylation

Introduce the 1-hydroxy-1-methylethyl group via Grignard or epoxide ring-opening reactions. Monitor reaction progress via colorimetric changes or TLC. - Step 3: Purification

Precipitate crude product in cold water, wash with ethanol, and recrystallize for purity (>90% yield achievable under optimized conditions) .

Q. How can researchers characterize the compound’s purity and structural identity?

Methodological Answer:

- Analytical Workflow:

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Retention times for related cyclohexenol derivatives range from 8–12 minutes .

- Spectroscopy:

- ¹H/¹³C NMR: Look for characteristic peaks: δ 1.2–1.4 ppm (methyl groups), δ 4.5–5.0 ppm (hydroxyls), and δ 5.8–6.2 ppm (cyclohexene protons) .

- FT-IR: Confirm hydroxyl stretches (3200–3600 cm⁻¹) and cyclohexene C=C (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. What are the key degradation pathways of this compound under oxidative or thermal stress, and how can they be monitored?

Methodological Answer:

- Degradation Study Design:

- Stress Testing: Expose the compound to 40°C/75% RH (thermal) or 3% H₂O₂ (oxidative) for 14 days.

- Analysis: Use HPLC-MS to identify degradation products. For example, oxidation may yield ketones (e.g., 1-cyclohexene-1-ethanol derivatives) or aldehydes .

- Kinetics: Fit degradation data to first-order models; calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots.

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

- Case Study Framework:

- Assay Selection:

- Antimicrobial: Use broth microdilution (MIC against S. aureus and E. coli).

- Antioxidant: Employ DPPH radical scavenging (IC₅₀) and FRAP assays .

2. Data Normalization: Control for solvent effects (e.g., DMSO interference in absorbance assays).

3. Mechanistic Insights: Correlate hydroxyl group positioning (determined by XRD) with activity. For example, equatorial hydroxyls enhance antioxidant capacity but reduce membrane penetration for antimicrobial action .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- Impurity Mitigation Protocol:

- Identify Critical Impurities: Use LC-HRMS to detect byproducts like benzylated intermediates or diastereomers (common in hydroxylation steps) .

- Process Optimization: Adjust reaction stoichiometry (e.g., reduce excess benzyl chloride) or introduce orthogonal protection/deprotection steps.

- Specification Limits: Set thresholds for impurities (e.g., ≤0.15% for genotoxic derivatives) per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.